N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
Description
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Properties
IUPAC Name |
4-chloro-N-[[4-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2S2/c1-2-11-28-18(12-25-32(29,30)17-9-7-16(21)8-10-17)26-27-19(28)31-13-14-3-5-15(6-4-14)20(22,23)24/h2-10,25H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVXUTYPSLVEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and significant biological activities, particularly its anticancer and herbicidal properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 502.96 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 502.96 g/mol |
| CAS Number | 338794-43-7 |
| Purity | >90% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the triazole ring followed by substitution reactions to introduce the allyl and trifluoromethyl groups.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related triazole compounds demonstrate activity against lung and breast cancer cells, suggesting that this compound may also possess similar properties .
A study focusing on triazole derivatives revealed that modifications at specific positions on the triazole ring can enhance anticancer activity. The incorporation of the sulfonamide group has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Herbicidal Activity
Another area of interest is the herbicidal potential of this compound. Triazoles are known to inhibit phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis in plants. Inhibitors of PDS have been shown to exhibit broad-spectrum herbicidal activity. The compound under discussion has demonstrated promising results in preliminary assays against various weed species .
Case Studies
- Antiproliferative Assays : A series of in vitro assays were conducted to evaluate the efficacy of various triazole derivatives against cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells.
- Field Trials for Herbicidal Activity : Field studies were performed to assess the effectiveness of the compound as a post-emergence herbicide. Preliminary results showed significant control over common weed species at application rates between 375–750 g/ha, indicating its potential as a viable agricultural chemical.
Scientific Research Applications
Structural Characteristics
The structure features a triazole ring, which is known for its biological activity, and a sulfonamide moiety that contributes to its potential as an enzyme inhibitor. The presence of the trifluoromethyl group may enhance lipophilicity and biological activity.
Antimicrobial Applications
Research indicates that compounds similar to N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide exhibit significant antimicrobial properties.
- Inhibition of Enzymes : The sulfonamide group is known for inhibiting carbonic anhydrases and other enzymes crucial in treating bacterial infections and cancer.
- Antiparasitic Activity : Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to enhance blood-brain barrier permeability are essential for treating central nervous system infections.
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In studies involving glioblastoma cells, derivatives of benzenesulfonamide exhibited varying degrees of growth inhibition:
| Compound | % Inhibition at 100 µM |
|---|---|
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Control (Cisplatin) | 90% |
These findings indicate that structural modifications can significantly influence biological activity.
Case Study 1: Treatment of Human African Trypanosomiasis (HAT)
A series of modifications to sulfonamides aimed at improving central nervous system penetration yielded promising results in preclinical models for HAT. The optimized compounds demonstrated enhanced bioavailability and efficacy in both peripheral and central nervous system stages of the disease.
Case Study 2: Glioblastoma Treatment
In a recent study focusing on glioblastoma treatment, several benzenesulfonamide analogs were assessed for their ability to induce cell death in U87 cells. The study highlighted the importance of molecular descriptors such as topological polar surface area (TPSA) in predicting drug-target interactions and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
